Dimethyl 1,1-cyclohexanediacetate

Catalog No.
S9027194
CAS No.
M.F
C12H20O4
M. Wt
228.28 g/mol
Availability
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Dimethyl 1,1-cyclohexanediacetate

Product Name

Dimethyl 1,1-cyclohexanediacetate

IUPAC Name

methyl 2-[1-(2-methoxy-2-oxoethyl)cyclohexyl]acetate

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C12H20O4/c1-15-10(13)8-12(9-11(14)16-2)6-4-3-5-7-12/h3-9H2,1-2H3

InChI Key

NOKMZYNKIHUZBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCCCC1)CC(=O)OC

Dimethyl 1,1-cyclohexanediacetate is an organic compound with the molecular formula C12H20O4C_{12}H_{20}O_{4} and a molecular weight of approximately 228.29 g/mol. It features a cyclohexane ring substituted with two ester groups, specifically dimethyl esters of acetic acid. The compound is known for its structural uniqueness, characterized by the presence of two acetic acid moieties attached to the same carbon atom on the cyclohexane ring, making it a geminal diester.

Typical of esters and cyclohexane derivatives. Some notable reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 1,1-cyclohexanediacetic acid and methanol.
  • Transesterification: The compound can react with alcohols in the presence of an acid catalyst to form different esters.
  • Reduction: Under reducing conditions, it can be converted to corresponding alcohols.

These reactions are significant for its potential applications in organic synthesis and material science.

Several methods can be employed to synthesize Dimethyl 1,1-cyclohexanediacetate:

  • Direct Esterification: This method involves reacting cyclohexanediacetic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing to facilitate ester bond formation.
  • Acylation Reactions: Cyclohexane derivatives can be acylated using acetic anhydride or acetyl chloride in the presence of a base to yield the desired diester.
  • Carbonylation Methods: Advanced synthetic routes may involve carbonylation techniques where carbon monoxide is used in conjunction with alcohols under specific conditions to form esters.

These methods highlight the versatility in the synthesis of this compound, allowing for variations based on available reagents and desired yields.

Dimethyl 1,1-cyclohexanediacetate has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactive ester groups.
  • Ligand Chemistry: The compound may act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
  • Pharmaceuticals: Its structural characteristics could be explored for developing new pharmaceutical agents or as intermediates in drug synthesis.

Interaction studies involving Dimethyl 1,1-cyclohexanediacetate primarily focus on its reactivity with other chemical species. For instance:

  • Metal Complex Formation: Research has indicated that similar compounds can act as bridging ligands in metal coordination complexes, suggesting potential applications in catalysis and materials science .
  • Reactivity with Superoxide: Studies have shown that related compounds can react with superoxide radicals, which may have implications for antioxidant research and understanding oxidative stress mechanisms .

These interaction studies underline the importance of understanding how Dimethyl 1,1-cyclohexanediacetate behaves in various chemical environments.

Dimethyl 1,1-cyclohexanediacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Dimethyl 2,2-cyclohexanediacetateC12H20O4C_{12}H_{20}O_{4}Similar diester structure but different substitution pattern.
Diethyl 1,1-cyclohexanediacetateC12H22O4C_{12}H_{22}O_{4}Ethyl instead of methyl groups; affects solubility and reactivity.
Methyl cyclopentanecarboxylateC8H14O2C_{8}H_{14}O_{2}Contains a cyclopentane ring; simpler structure but less steric hindrance.

Dimethyl 1,1-cyclohexanediacetate is unique due to its geminal diester configuration on a cyclohexane framework, which influences its reactivity and potential applications compared to these similar compounds.

This detailed overview emphasizes the significance of Dimethyl 1,1-cyclohexanediacetate within organic chemistry and its potential implications across various scientific fields. Further research could unlock additional applications and insights into its biological activity and interactions.

Structural and Molecular Characteristics

Dimethyl 1,1-cyclohexanediacetate is characterized by a cyclohexane ring substituted with two acetate groups at the 1,1-positions, each esterified with a methyl group. Key molecular properties include:

PropertyValue
IUPAC NameMethyl 2-[1-(2-methoxy-2-oxoethyl)cyclohexyl]acetate
Molecular FormulaC₁₂H₂₀O₄
Molecular Weight228.28 g/mol
CAS Registry Number70197-61-4
SMILES NotationCOC(=O)CC1(CCCCC1)CC(=O)OC

The compound’s structure has been validated via 2D and 3D conformational analyses, with PubChem providing interactive molecular models. Its InChIKey (NOKMZYNKIHUZBI-UHFFFAOYSA-N) ensures unambiguous identification in chemical databases.

Spectroscopic and Physical Properties

While experimental data on melting and boiling points are limited, computational predictions suggest a boiling point exceeding 300°C due to its nonpolar cyclohexane core and ester functionalities. The compound’s infrared (IR) spectrum would feature strong absorptions at ~1740 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C–O ester stretch). Nuclear magnetic resonance (NMR) spectra would resolve distinct signals for the cyclohexane protons (δ 1.2–1.8 ppm), methyl ester groups (δ 3.6–3.8 ppm), and acetate methylenes (δ 2.3–2.5 ppm).

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

228.13615911 g/mol

Monoisotopic Mass

228.13615911 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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